![molecular formula C26H20N2O3 B5146217 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide](/img/structure/B5146217.png)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide, also known as JNJ-10198409, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation and inflammation.
作用機序
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide is a selective antagonist of the TRPV1 receptor, which is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation and inflammation. By blocking the activity of TRPV1, this compound can reduce pain and inflammation in various diseases. Moreover, TRPV1 has also been implicated in the growth and proliferation of cancer cells, and by inhibiting TRPV1, this compound can potentially inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in various animal models of disease, including osteoarthritis, neuropathic pain, and inflammatory pain. Moreover, this compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of this compound are still under investigation, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide is its selectivity for the TRPV1 receptor, which allows for targeted inhibition of this receptor without affecting other ion channels or receptors. Moreover, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research and development of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide. One potential direction is the further optimization of its pharmacokinetic properties, including increasing its solubility and reducing its toxicity. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. Additionally, the potential use of this compound in combination with other therapeutic agents should be explored, as this may enhance its efficacy and reduce potential side effects. Overall, this compound is a promising compound with potential applications in various diseases, and further research is needed to fully realize its therapeutic potential.
合成法
The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with 1-naphthylbutan-1-amine in the presence of a base to yield this compound. The overall yield of this synthesis is around 20%.
科学的研究の応用
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. Several preclinical studies have demonstrated the efficacy of this compound in reducing pain and inflammation in animal models of various diseases, including osteoarthritis, neuropathic pain, and inflammatory pain. Moreover, this compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
特性
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-naphthalen-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3/c29-23(27-22-14-5-8-17-7-1-2-11-19(17)22)15-6-16-28-25(30)20-12-3-9-18-10-4-13-21(24(18)20)26(28)31/h1-5,7-14H,6,15-16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMCNUAIEZEXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5146150.png)

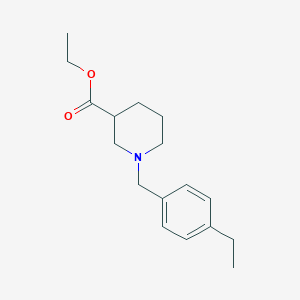
![4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5146164.png)
![N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5146169.png)
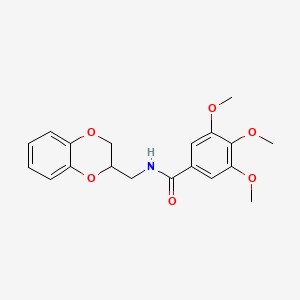
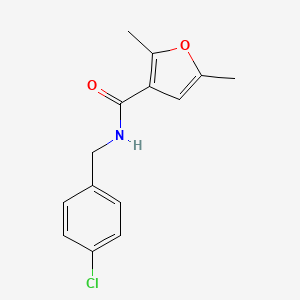
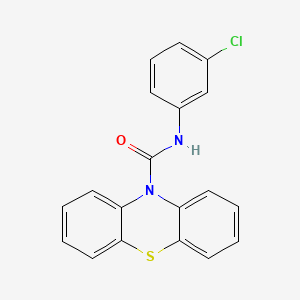
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)


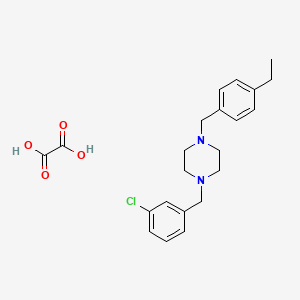
![N'-[(4-butylcyclohexyl)carbonyl]-4-chlorobenzohydrazide](/img/structure/B5146244.png)
